molecular formula C16H16N2O4 B231581 Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate

Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate

Número de catálogo: B231581
Peso molecular: 300.31 g/mol
Clave InChI: IIQPBZQIXCZJMT-LBPRGKRZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate, also known as JNJ-7706621, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of cyclin-dependent kinases (CDKs) and has been shown to have antitumor effects in preclinical studies.

Mecanismo De Acción

Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate is a potent inhibitor of CDKs 1, 2, and 4. CDKs are serine/threonine kinases that play a critical role in the regulation of the cell cycle. They are activated by binding to cyclins, which are proteins that are synthesized and degraded in a cell cycle-dependent manner. CDKs phosphorylate a variety of substrates, including proteins involved in DNA replication and cell division. Inhibition of CDKs by this compound leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on CDKs, this compound has been shown to inhibit other kinases, including glycogen synthase kinase 3 (GSK-3), which is involved in the regulation of cell growth and differentiation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the primary advantages of Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate for lab experiments is its potency and specificity. This compound is a highly selective inhibitor of CDKs, and it has been shown to have antitumor activity in preclinical studies. However, one of the limitations of this compound is its solubility. This compound is poorly soluble in water, which can make it difficult to use in some experimental settings.

Direcciones Futuras

There are several potential future directions for research on Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate. One area of research is the development of more potent and selective CDK inhibitors. This compound has been shown to have antitumor activity in preclinical studies, but its efficacy in clinical trials has been limited by toxicity and lack of efficacy. Another area of research is the development of combination therapies that target multiple signaling pathways in cancer cells. This compound has been shown to have synergistic effects with other anticancer agents, and combination therapies may be more effective than single-agent therapies. Finally, this compound may have potential applications in other areas of research, such as neurodegenerative diseases and inflammatory disorders.

Métodos De Síntesis

The synthesis of Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate involves the reaction of benzyl 2-bromoacetate with 1,2,3,5,6,7-hexahydro-6-indolizinone in the presence of potassium carbonate. The resulting intermediate is then reacted with ethyl carbamate to yield this compound. The overall yield of this synthesis is around 30%, and the purity of the final product is typically greater than 95%.

Aplicaciones Científicas De Investigación

Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of oncology. CDKs are important regulators of the cell cycle, and their dysregulation is a hallmark of cancer. This compound has been shown to inhibit CDKs 1, 2, and 4, leading to cell cycle arrest and apoptosis in cancer cells. In preclinical studies, this compound has demonstrated antitumor activity in a variety of cancer models, including breast, lung, and colon cancer.

Propiedades

Fórmula molecular

C16H16N2O4

Peso molecular

300.31 g/mol

Nombre IUPAC

benzyl N-[(6S)-1,5-dioxo-2,3,6,7-tetrahydroindolizin-6-yl]carbamate

InChI

InChI=1S/C16H16N2O4/c19-14-8-9-18-13(14)7-6-12(15(18)20)17-16(21)22-10-11-4-2-1-3-5-11/h1-5,7,12H,6,8-10H2,(H,17,21)/t12-/m0/s1

Clave InChI

IIQPBZQIXCZJMT-LBPRGKRZSA-N

SMILES isomérico

C1CN2C(=CC[C@@H](C2=O)NC(=O)OCC3=CC=CC=C3)C1=O

SMILES

C1CN2C(=CCC(C2=O)NC(=O)OCC3=CC=CC=C3)C1=O

SMILES canónico

C1CN2C(=CCC(C2=O)NC(=O)OCC3=CC=CC=C3)C1=O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.